2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole rings, the dihydrobenzodioxin ring, and the acetamide group would all contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the isoxazole rings, the dihydrobenzodioxin ring, and the acetamide group could affect its solubility, stability, reactivity, and other properties .Scientific Research Applications
Antitumor Activity of Heterocyclic Compounds
Research on polyfunctionally substituted heterocyclic compounds derived from related chemical structures has shown significant antitumor activities. The synthesis of different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings has been explored. These compounds have demonstrated high inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, underlining their potential in antitumor research and drug development (Shams et al., 2010).
Enzyme Inhibitory Potential
Another study focused on the synthesis of new sulfonamides containing benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds have shown substantial inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in managing diabetes and Alzheimer's disease, respectively (Abbasi et al., 2019).
Antioxidant Activity
A study on pyrazole-acetamide derivatives has revealed the impact of hydrogen bonding on the self-assembly process and demonstrated significant antioxidant activity. These findings suggest the relevance of such structures in developing antioxidant agents, which could have implications for treating diseases associated with oxidative stress (Chkirate et al., 2019).
Anti-inflammatory Agents
Research has also been conducted on benzo[b]thiophene derivatives, highlighting their potent anti-inflammatory activity. This suggests the potential of structurally related compounds in the development of new anti-inflammatory drugs (Radwan et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential uses, and its safety and hazards. This could involve laboratory experiments, computational studies, and possibly even clinical trials if the compound shows promise for medicinal use .
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c25-21(22-12-15-10-19(29-24-15)20-2-1-7-30-20)11-14-9-17(28-23-14)13-3-4-16-18(8-13)27-6-5-26-16/h1-4,7-10H,5-6,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHTVFVZKVAHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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